molecular formula C11H15BrO4 B1337535 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene CAS No. 70461-33-5

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

Cat. No.: B1337535
CAS No.: 70461-33-5
M. Wt: 291.14 g/mol
InChI Key: QVUVEEKONLXEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene ( 70461-33-5) is a brominated aromatic compound with the molecular formula C11H15BrO4 and a molecular weight of 291.14 g/mol . This building block features a benzene ring substituted with a bromine atom and a dimethoxymethyl group (-CH(OC)2) at the 1- and 2-positions, respectively, along with methoxy groups at the 4- and 5-positions . Its structural complexity and electron-rich aromatic system make it a versatile synthetic intermediate, particularly in the preparation of more complex organic molecules for pharmaceuticals and materials science . A key documented synthetic route involves the acetal formation from 6-bromoveratraldehyde, reacting it with trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid, a method reported to yield the target compound efficiently . The bromine atom on the aromatic ring is a reactive site amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUVEEKONLXEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(OC)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454418
Record name 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70461-33-5
Record name 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Methylation of Hydroquinone

Hydroquinone is methylated to produce 1,4-dimethoxybenzene derivatives, which serve as the backbone for further functionalization.

  • Preferred methylation method: Use of betaine anhydrous with calcium oxide at 180–200°C to form dimethyl ethers. This method avoids carcinogenic methylating agents like dimethyl sulfate or methyl iodide, offering a safer alternative.
  • Alternative methylation methods include:
    • Trimethyl phosphate with potassium carbonate under nitrogen atmosphere.
    • Dimethyl sulfate with potassium carbonate.

Bromination of Dimethoxybenzene

Selective bromination at the 1-position is critical and can be achieved by:

  • Using hydrogen peroxide and ammonium bromide in glacial acetic acid solvent.
  • Employing Oxone (potassium peroxymonosulfate) and sodium bromide in aqueous media.

These methods provide regioselective bromination to yield 1-bromo-2,5-dimethoxybenzene.

Formation of 2-Bromo-4,5-dimethoxybenzaldehyde

The brominated dimethoxybenzene is converted to the corresponding aldehyde via:

  • Bromomethylation using sodium bromide, sulfuric acid, and paraformaldehyde.
  • Subsequent oxidation steps, such as:
    • Hydrolysis of the bromomethyl group to hydroxymethyl, followed by oxidation with dimethyl sulfoxide (DMSO).
    • SN2 substitution with sodium nitrite and oxidation with sodium chlorite (Nef reaction).
  • Alternatively, formation of mandelic acid derivatives followed by oxidation with sodium persulfate catalyzed by silver nitrate.

Synthesis of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

A key synthetic route involves acetal formation from 6-bromoveratraldehyde:

  • React 6-bromoveratraldehyde with trimethyl orthoformate in the presence of p-toluenesulfonic acid in methanol under reflux for 3 hours.
  • Followed by treatment with sodium methoxide in methanol to yield the dimethoxymethyl derivative.

This method is reported to give high yields (up to 100%) and is documented in patent literature (WO2007/40240).

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Advantages Disadvantages
Methylation of hydroquinone Betaine anhydrous + CaO, 180–200°C Non-carcinogenic, high selectivity High temperature may degrade sensitive groups
Bromination H2O2/NH4Br in glacial acetic acid or Oxone/NaBr in water Mild conditions, regioselective Requires careful control to avoid polybromination
Bromomethylation NaBr, H2SO4, paraformaldehyde Direct introduction of bromomethyl group Acidic conditions may cause side reactions
Acetal formation 6-Bromoveratraldehyde + trimethyl orthoformate + p-TsOH in MeOH, reflux High yield, mild conditions Requires pure aldehyde precursor
Methoxylation Sodium methoxide in methanol Efficient conversion to dimethoxymethyl Sensitive to moisture and air

Research Findings and Analysis

  • The use of betaine anhydrous for methylation is favored due to its non-carcinogenic nature and efficiency, contrasting with traditional methylating agents that pose health risks.
  • Bromination methods employing Oxone/NaBr provide environmentally friendlier alternatives to elemental bromine, with good regioselectivity and yield.
  • The acetal formation route from 6-bromoveratraldehyde is well-documented and industrially relevant, offering a clean and high-yielding synthesis of the target compound.
  • Oxidation and substitution steps following bromomethylation allow for versatile functional group transformations, enabling access to aldehyde intermediates critical for further synthetic elaboration.

Chemical Reactions Analysis

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving brominated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications is ongoing, with interest in its potential as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methoxy groups play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological systems are less well understood but may involve interactions with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Core

1-Bromo-4,5-dimethoxy-2-[methoxy(phenyl)methyl]benzene (1f)
  • Structure : Differs by replacing the dimethoxymethyl group with a methoxy(phenyl)methyl moiety.
  • Synthesis : Prepared via Friedel-Crafts alkylation using AlCl3 as a catalyst .
1-Bromo-2-(2-bromo-4-methoxybenzyl)-4,5-dimethoxybenzene (13)
  • Structure : Contains a brominated benzyl substituent (2-bromo-4-methoxybenzyl) instead of dimethoxymethyl.
  • Synthesis: Synthesized via AlCl3-mediated coupling between 2-bromo-4,5-dimethoxybenzenemethanol and brominated benzene derivatives .
1-Bromo-2,5-dimethoxybenzene
  • Structure : A simpler analog lacking the 4-methoxy and dimethoxymethyl groups.
  • Properties : Lower molecular weight (231.09 g/mol) and reduced steric hindrance facilitate faster reactions in nucleophilic substitutions .

Derivatives with Functional Group Modifications

1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
  • Structure : Bromomethyl (-CH2Br) replaces dimethoxymethyl.
  • Applications : Serves as a key intermediate in synthesizing Pinaverium Bromide impurities .
1-Bromo-4,5-dimethoxy-2-vinylbenzene (1c)
  • Structure : Features a vinyl (-CH=CH2) group at the 2-position.
  • Synthesis : Prepared via palladium-catalyzed coupling reactions.

Biphenyl and Polybrominated Analogs

4,4′-Dibromo-2,2′,5,5′-tetramethoxybiphenyl
  • Structure : Biphenyl system with bromine and methoxy groups at symmetric positions.
  • Properties : Higher molecular weight (436.09 g/mol) and extended conjugation may enhance UV absorption and crystallinity .
2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)
  • Structure : Polybrominated derivative with a benzyl ether linkage.
  • Biological Activity: Demonstrates significant antioxidant activity in HaCaT keratinocytes by reducing ROS generation and upregulating TrxR1 and HO-1 expression .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Activities References
Target Compound C11H15BrO4 307.14 2-(dimethoxymethyl), 4,5-dimethoxy Organic synthesis intermediate
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene C9H10Br2O2 309.98 2-bromomethyl Pharmaceutical impurity synthesis
1-Bromo-4,5-dimethoxy-2-vinylbenzene C10H11BrO2 243.10 2-vinyl Polymer precursor
3b-9 C17H16Br3O5 522.03 Multiple bromo/methoxy groups Antioxidant, anticancer activities

Biological Activity

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene (CAS No. 70461-33-5) is an organic compound with a unique structure that includes both bromine and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15BrO4
  • Molecular Weight : 293.14 g/mol
  • SMILES Notation : COc1ccc(OC)c(Br)c1

This compound features a bromine atom attached to a benzene ring that also contains two methoxy groups and a dimethoxymethyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The bromine atom may interact with specific enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in target organisms.
  • Receptor Modulation : The methoxy groups can enhance lipophilicity, allowing the compound to interact with various receptors in biological systems.
  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various methoxy-substituted phenols found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antibiotics.

Neuroprotective Effects

Preliminary research indicates that methoxy-substituted phenolic compounds can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may have potential applications in neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL for related compounds.
Investigated the apoptotic effects on cancer cell lines; showed significant reduction in cell viability at concentrations above 25 µM.
Reported neuroprotective effects in an animal model of Parkinson's disease; reduced oxidative stress markers significantly compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.